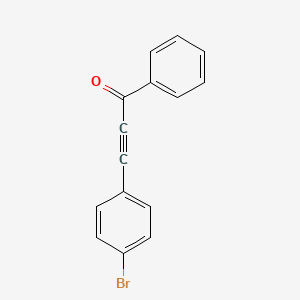
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-phenylprop-2-yn-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and phenylacetylene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(4-bromophenyl)-1-phenylprop-2-yn-1-one may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly for its role in inhibiting enzymes such as acetylcholinesterase.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring, which can impart different chemical and biological properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative shares the bromophenyl group but has a different core structure, leading to distinct pharmacological activities.
Uniqueness
3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one is unique due to its α, β-unsaturated carbonyl system, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
39833-48-2 |
|---|---|
Formule moléculaire |
C15H9BrO |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |
Clé InChI |
CWKCHZKLKINTKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















